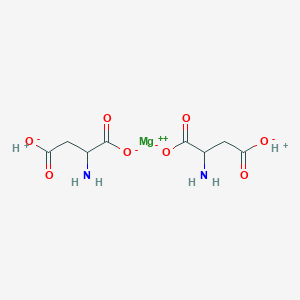
magnesium;2-aminobutanedioate;hydron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-aminobutanedioate;hydron, also known as magnesium aspartate hydrochloride, is a compound with the molecular formula C4H6ClMgNO4. It is a mineral supplement commonly used to address magnesium deficiencies. This compound is particularly significant due to its role in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;2-aminobutanedioate;hydron typically involves the reaction of magnesium salts with aspartic acid. One common method is the reaction of magnesium chloride with aspartic acid in an aqueous solution, followed by crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques such as mechanical ball milling, chemical vapor deposition, and plasma-assisted ball milling. These methods are designed to enhance the efficiency and yield of the compound while maintaining high purity levels .
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-aminobutanedioate;hydron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different magnesium oxides.
Reduction: Reduction reactions can convert the compound into its elemental form or other reduced states.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include magnesium oxides, elemental magnesium, and various substituted derivatives of the original compound.
Scientific Research Applications
Magnesium;2-aminobutanedioate;hydron has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its role in cellular processes and as a supplement to address magnesium deficiencies.
Medicine: It is used in the formulation of supplements and medications to treat conditions related to magnesium deficiency.
Industry: The compound is utilized in the production of various magnesium-based materials and products.
Mechanism of Action
The mechanism of action of magnesium;2-aminobutanedioate;hydron involves its role as a magnesium ion donor. Magnesium ions are essential for numerous biological processes, including enzyme activation, DNA synthesis, and muscle function. The compound dissociates in the body to release magnesium ions, which then participate in these critical pathways .
Comparison with Similar Compounds
Similar Compounds
- Magnesium sulfate
- Magnesium oxide
- Magnesium citrate
- Magnesium chloride
Uniqueness
Magnesium;2-aminobutanedioate;hydron is unique due to its specific combination of magnesium and aspartic acid, which enhances its bioavailability and effectiveness in addressing magnesium deficiencies compared to other magnesium compounds .
Properties
IUPAC Name |
magnesium;2-aminobutanedioate;hydron |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMQCXCANMAVIO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12MgN2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














